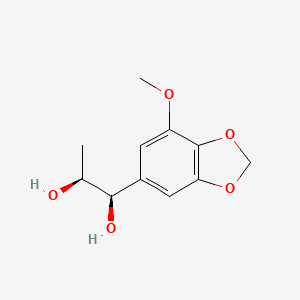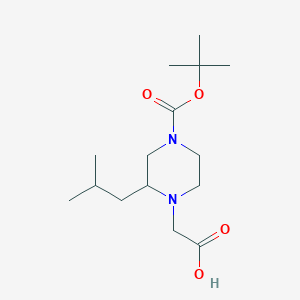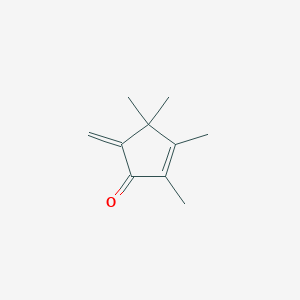
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxy group and a propane-1,2-diol moiety attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety through a Grignard reaction, where the benzodioxole derivative is reacted with a suitable Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups in place of the methoxy group.
科学的研究の応用
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signal transduction pathways that are affected by the compound’s binding to its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethane-1,2-diol: Similar structure but with an ethane moiety instead of propane.
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)butane-1,2-diol: Similar structure but with a butane moiety instead of propane.
Uniqueness
Structural Differences: The length of the carbon chain (propane vs. ethane or butane) affects the compound’s physical and chemical properties.
Biological Activity: The specific arrangement of functional groups and the length of the carbon chain can influence the compound’s interaction with biological targets and its overall activity.
特性
CAS番号 |
886583-08-0 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC名 |
(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol |
InChI |
InChI=1S/C11H14O5/c1-6(12)10(13)7-3-8(14-2)11-9(4-7)15-5-16-11/h3-4,6,10,12-13H,5H2,1-2H3/t6-,10-/m0/s1 |
InChIキー |
SISNFIMJZCCPLD-WKEGUHRASA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC2=C(C(=C1)OC)OCO2)O)O |
正規SMILES |
CC(C(C1=CC2=C(C(=C1)OC)OCO2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)



![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)



![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)



![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
